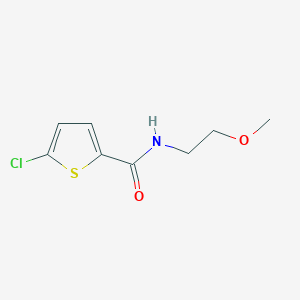
5-chloro-N-(2-methoxyethyl)-2-thiophenecarboxamide
Vue d'ensemble
Description
5-chloro-N-(2-methoxyethyl)-2-thiophenecarboxamide, also known as C646, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound is a potent and selective inhibitor of histone acetyltransferases (HATs), specifically the p300 and CBP proteins. HATs are enzymes that add acetyl groups to histone proteins, which can regulate gene expression and chromatin structure. Inhibition of HATs by C646 has been shown to have anti-cancer effects, making it a promising candidate for cancer therapy.
Mécanisme D'action
5-chloro-N-(2-methoxyethyl)-2-thiophenecarboxamide inhibits the activity of p300 and CBP proteins by binding to a specific pocket in their catalytic domain. This prevents the enzymes from acetylating histone proteins, leading to changes in gene expression and chromatin structure. The inhibition of p300 and CBP by this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the expression of inflammatory cytokines, such as TNF-alpha and IL-6, in macrophages. In addition, this compound has been shown to inhibit the activity of the transcription factor NF-kappaB, which is involved in the regulation of immune and inflammatory responses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-chloro-N-(2-methoxyethyl)-2-thiophenecarboxamide in lab experiments is its high selectivity for p300 and CBP proteins. This allows researchers to specifically target these enzymes without affecting other HATs or histone-modifying enzymes. However, one limitation of using this compound is its relatively low potency compared to other HAT inhibitors. This may require the use of higher concentrations of this compound in experiments, which could lead to non-specific effects.
Orientations Futures
There are several future directions for the study of 5-chloro-N-(2-methoxyethyl)-2-thiophenecarboxamide and its potential as a cancer therapy. One direction is the development of more potent and selective HAT inhibitors based on the structure of this compound. Another direction is the investigation of the role of p300 and CBP in other diseases, such as neurodegenerative disorders and cardiovascular disease. Finally, the combination of this compound with other cancer therapies, such as immunotherapy and targeted therapy, could lead to improved outcomes for cancer patients.
Applications De Recherche Scientifique
5-chloro-N-(2-methoxyethyl)-2-thiophenecarboxamide has been extensively studied in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
5-chloro-N-(2-methoxyethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-12-5-4-10-8(11)6-2-3-7(9)13-6/h2-3H,4-5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGGVSSVZJTOIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC=C(S1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{4-[4-(pentafluorobenzoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B4684653.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}-4-(2-ethoxyethoxy)benzamide](/img/structure/B4684662.png)
![N-(4-{3-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-1,2,4-triazol-5-yl}phenyl)-N'-phenylurea](/img/structure/B4684671.png)
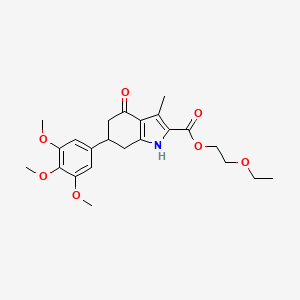
![1-(2-phenylethyl)-5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4684677.png)
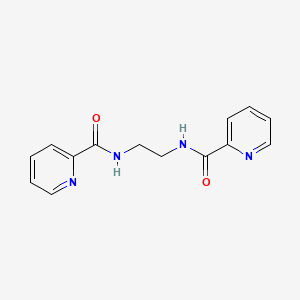
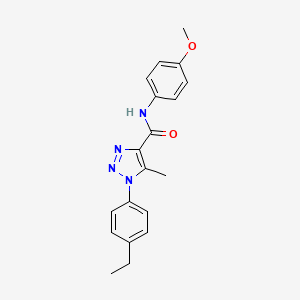
![2-methoxyethyl 6-bromo-2-methyl-5-[(4-vinylbenzyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B4684706.png)
![4-[({5-[(2,6-dichlorophenoxy)methyl]-2-furyl}methylene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4684707.png)
![methyl 3-(4-methoxybenzyl)-1-(2-methoxyphenyl)-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4684714.png)
![methyl ({5-[(2,5-dichlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4684731.png)
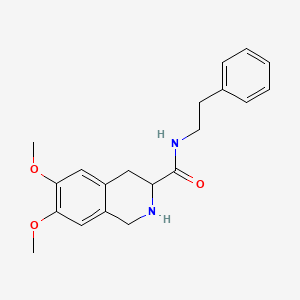
![3-[(4-bromo-3-chlorophenyl)amino]-1-(3,4-dimethoxyphenyl)-2-propen-1-one](/img/structure/B4684752.png)
![4-[(5-chloro-2-thienyl)methyl]-N-(4-fluorophenyl)-1-piperazinecarboxamide](/img/structure/B4684758.png)